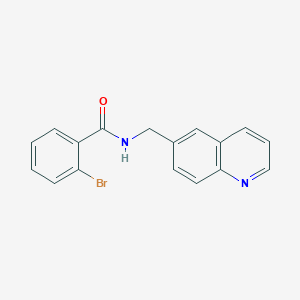![molecular formula C14H13ClF3N3O B6716672 4-chloro-N-[2-(1-methylpyrazol-3-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B6716672.png)
4-chloro-N-[2-(1-methylpyrazol-3-yl)ethyl]-2-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-[2-(1-methylpyrazol-3-yl)ethyl]-2-(trifluoromethyl)benzamide is a synthetic organic compound characterized by the presence of a chloro group, a trifluoromethyl group, and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[2-(1-methylpyrazol-3-yl)ethyl]-2-(trifluoromethyl)benzamide typically involves multiple steps:
Formation of the pyrazole moiety: This can be achieved by reacting 1-methylhydrazine with an appropriate β-diketone under acidic conditions.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Coupling reactions: The final step involves coupling the pyrazole derivative with a 4-chloro-2-(trifluoromethyl)benzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[2-(1-methylpyrazol-3-yl)ethyl]-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Substitution reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution of the chloro group with an amine would yield an amide derivative.
Scientific Research Applications
4-chloro-N-[2-(1-methylpyrazol-3-yl)ethyl]-2-(trifluoromethyl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structural features make it a candidate for the development of new materials with specific properties.
Biological Studies: It can be used in studies to understand its interaction with biological targets and its potential as a bioactive molecule.
Mechanism of Action
The mechanism of action of 4-chloro-N-[2-(1-methylpyrazol-3-yl)ethyl]-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. The pyrazole moiety can form hydrogen bonds with amino acid residues, stabilizing the compound-protein complex.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-[2-(1-methylpyrazol-3-yl)ethyl]-2-(trifluoromethyl)benzamide
- 4-chloro-N-[2-(1-methylpyrazol-3-yl)ethyl]-2-(difluoromethyl)benzamide
- 4-chloro-N-[2-(1-methylpyrazol-3-yl)ethyl]-2-(fluoromethyl)benzamide
Uniqueness
The presence of the trifluoromethyl group in this compound distinguishes it from similar compounds. This group can significantly influence the compound’s chemical properties, such as its stability, reactivity, and interaction with biological targets.
Properties
IUPAC Name |
4-chloro-N-[2-(1-methylpyrazol-3-yl)ethyl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClF3N3O/c1-21-7-5-10(20-21)4-6-19-13(22)11-3-2-9(15)8-12(11)14(16,17)18/h2-3,5,7-8H,4,6H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJOGVHRPWPKAPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)CCNC(=O)C2=C(C=C(C=C2)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClF3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[4-(4-bromopyrazol-1-yl)butyl]-5-methylpyrazine-2-carboxamide](/img/structure/B6716591.png)
![N-[4-(4-bromopyrazol-1-yl)butyl]cyclohex-3-ene-1-carboxamide](/img/structure/B6716593.png)
![N-[2-(2,2-dimethylpropyl)-1,3-benzoxazol-5-yl]-2-oxo-1H-pyridine-4-carboxamide](/img/structure/B6716607.png)
![N-[4-(4-bromopyrazol-1-yl)butyl]thiophene-2-carboxamide](/img/structure/B6716612.png)
![N-[3-(butanoylamino)-2-methylphenyl]-2-fluoro-3-methylbenzamide](/img/structure/B6716618.png)

![N-[1-(3-chlorophenyl)ethyl]-2-hydroxy-2-methyl-3-(2-methyl-6-oxopyridin-1-yl)propanamide](/img/structure/B6716633.png)


![2-[[5-(4-Chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]methoxy]benzamide](/img/structure/B6716660.png)
![N-[1-(3-cyanophenyl)ethyl]-4-hydroxy-4-methylazepane-1-carboxamide](/img/structure/B6716667.png)



